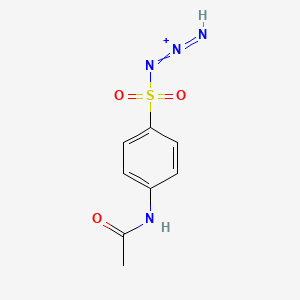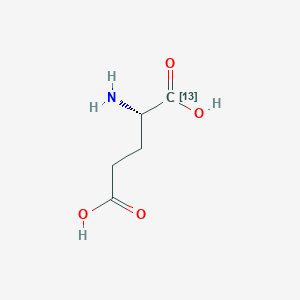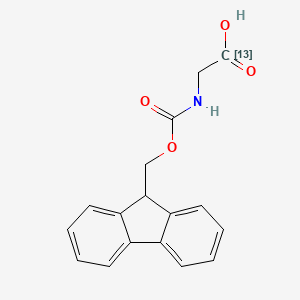azanium](/img/structure/B12061565.png)
Dimethyl[3-(2-methylprop-2-enamido)propyl](3-sulfopropyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl3-(2-methylprop-2-enamido)propylazanium is a zwitterionic compound known for its unique properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, making it electrically neutral overall. It is commonly used in the synthesis of polymers, particularly polysulfobetaines, which exhibit interesting properties such as biocompatibility and hemocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl3-(2-methylprop-2-enamido)propylazanium typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with 3-chloropropylsulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl3-(2-methylprop-2-enamido)propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonates.
Scientific Research Applications
Dimethyl3-(2-methylprop-2-enamido)propylazanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl3-(2-methylprop-2-enamido)propylazanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The compound’s positive and negative charges enable it to form stable complexes with both cationic and anionic species. This property is particularly useful in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic compound used in the synthesis of polysulfobetaines.
N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine: Similar in structure and used for similar applications.
Uniqueness
Dimethyl3-(2-methylprop-2-enamido)propylazanium stands out due to its specific molecular structure, which provides enhanced stability and reactivity compared to other similar compounds. Its unique combination of functional groups allows for a broader range of applications, particularly in the field of biocompatible materials .
Properties
Molecular Formula |
C12H25N2O4S+ |
|---|---|
Molecular Weight |
293.41 g/mol |
IUPAC Name |
dimethyl-[3-(2-methylprop-2-enoylamino)propyl]-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)/p+1 |
InChI Key |
OIETYYKGJGVJFT-UHFFFAOYSA-O |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















